2-(benzylsulfanyl)-7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(benzylsulfanyl)-7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by further functionalization steps to introduce the benzylsulfanyl, chlorophenyl, and methoxyphenyl groups . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-(benzylsulfanyl)-7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, or immune responses .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and their derivatives, such as:
- 2-thio-[1,2,4]triazolo[1,5-c]quinazoline
- 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-amine These compounds share structural similarities but may differ in their biological activities and specific applications. The uniqueness of 2-(benzylsulfanyl)-7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H24ClN5O2S |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
2-benzylsulfanyl-7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H24ClN5O2S/c1-17-23(25(34)30-21-12-14-22(35-2)15-13-21)24(19-8-10-20(28)11-9-19)33-26(29-17)31-27(32-33)36-16-18-6-4-3-5-7-18/h3-15,24H,16H2,1-2H3,(H,30,34)(H,29,31,32) |
InChI Key |
DJWWSQUPOPCFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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